physical and chemical properties of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
physical and chemical properties of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Technical Monograph: Characterization and Reactivity Profile of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide
Executive Summary
2-chloro-N-(4-chloro-2-methylphenyl)acetamide (CAS: 5268-37-1), also known as 2,4'-Dichloro-o-acetotoluidide , is a specialized organochlorine intermediate used primarily in the synthesis of agrochemicals (chloroacetanilide herbicides) and pharmaceutical precursors.[1][2] Its structure features a lipophilic acetanilide core with an electrophilic
Chemical Identity & Structural Analysis
The compound is an acetanilide derivative where the nitrogen atom is substituted with a 4-chloro-2-methylphenyl group (a substituted aniline ring) and the carbonyl carbon is attached to a chloromethyl group.[1]
Table 1: Chemical Identification Data
| Identifier | Value/Description |
| IUPAC Name | 2-chloro-N-(4-chloro-2-methylphenyl)acetamide |
| Common Synonyms | 2,4'-Dichloro-o-acetotoluidide; N-(4-chloro-2-methylphenyl)-2-chloroacetamide |
| CAS Number | 5268-37-1 |
| Molecular Formula | |
| Molecular Weight | 218.08 g/mol |
| SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CCl |
| InChIKey | ACXNFUUNASEIHZ-UHFFFAOYSA-N |
Physicochemical Profile
The physical properties of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide are dominated by the amide linkage (hydrogen bond donor/acceptor) and the lipophilic chlorinated aromatic ring.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Context/Notes |
| Physical State | Crystalline Solid | Typically off-white to colorless needles or powder.[1] |
| Melting Point | 136–140 °C (Predicted) | High lattice energy due to intermolecular H-bonding. |
| Boiling Point | ~342 °C (at 760 mmHg) | Decomposes before boiling at atmospheric pressure.[1] |
| LogP (Octanol/Water) | 2.61 | Moderate lipophilicity; readily crosses biological membranes.[1] |
| Water Solubility | Low (< 500 mg/L) | Practically insoluble in water; requires organic co-solvents.[1] |
| Solubility (Organic) | High | Soluble in Dichloromethane (DCM), Ethyl Acetate, Acetone, Ethanol. |
| Density | ~1.3 g/cm³ | Denser than water due to halogenation.[1] |
| pKa | ~14.5 (Amide NH) | Non-basic; the amide nitrogen is not protonated in aqueous acid. |
Synthesis & Production Protocol
The most robust synthesis method utilizes a Schotten-Baumann acylation or an anhydrous acylation of 4-chloro-2-methylaniline with chloroacetyl chloride.[1] The anhydrous method described below is preferred for high-purity applications to avoid hydrolysis side-products.
Reaction Scheme
[1]Experimental Methodology
Reagents:
-
Substrate: 4-Chloro-2-methylaniline (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.1 eq)[3]
-
Base: Triethylamine (TEA) (1.2 eq) or Pyridine
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: In a 3-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, dissolve 4-chloro-2-methylaniline (10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0–5 °C using an ice bath.
-
Acylation: Add Chloroacetyl chloride (11 mmol) diluted in DCM (5 mL) dropwise over 20 minutes. Critical: Maintain temperature < 10 °C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline.
-
Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). Separate the organic layer.[1][3][4]
-
Washing: Wash the organic phase successively with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine.
-
Sat.
(2 x 20 mL) – Neutralizes acid traces. -
Brine (1 x 20 mL).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield colorless crystals.[1][5]
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for the acylation of 4-chloro-2-methylaniline.
Chemical Reactivity & Transformations
This compound possesses two distinct reactive centers: the
Mechanism 1: Nucleophilic Substitution ( )
The primary utility of this molecule is as an electrophile. The chlorine atom is a good leaving group, activated by the adjacent carbonyl group.
-
Reagents: Thiols, Amines, Azides.[1]
-
Mechanism: Direct displacement of the chloride.[1]
-
Application: Synthesis of herbicide derivatives (e.g., replacing Cl with a pyrazole or triazole ring).
Mechanism 2: Finkelstein Reaction
To increase reactivity towards weaker nucleophiles, the chloride can be converted to an iodide.
-
Reagents: NaI in Acetone (Reflux).
-
Outcome: Formation of the
-iodoacetamide derivative (more reactive).[1]
Reactivity Pathway Diagram
Figure 2: Major chemical reactivity pathways including substitution and hydrolysis.[1]
Safety & Handling (GHS Standards)
Warning: This compound is an alkylating agent and an amide derivative.[1]
-
GHS Classification:
-
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving the powder or solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust.[1]
-
Spill Cleanup: Sweep up dry solid (avoid dust generation).[1] Clean surface with ethanol followed by water.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 249708, 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. Retrieved from [Link]
-
ChemSrc (2025). 2-Chloro-N-(4-methylphenyl)acetamide Physical Properties and Spectral Data. Retrieved from [Link](Note: Reference used for comparative physicochemical data of structural analogs).
Sources
- 1. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide | C9H9Cl2NO | CID 249708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-methylphenyl)acetamide | CAS#:16634-82-5 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
